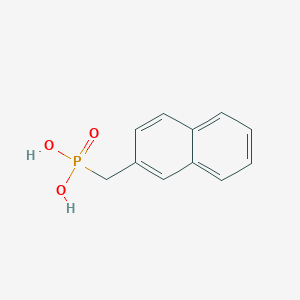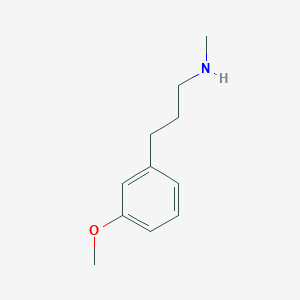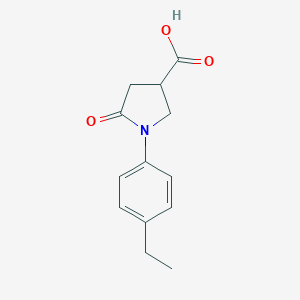![molecular formula C11H17NO3 B175271 tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 152533-47-6](/img/structure/B175271.png)
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is used as a reactant in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of “tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate” is a complex process that involves several steps . Unfortunately, the specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate” is characterized by a bicyclic heptane ring structure with a carboxylate functional group .Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate” are not available in the search results .Physical And Chemical Properties Analysis
“tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate” has a molecular weight of 211.26 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Molecular Structure
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is involved in various synthetic processes. For instance, its synthesis has been described through the ring-opening of N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, leading to new scaffolds for substituted piperidines and further chemical transformations (Harmsen et al., 2011). Another study achieved the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, providing a starting point for novel compounds and exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Applications in Peptidomimetics
The compound has been used in the synthesis of glutamic acid analogues, such as tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate, for applications in peptidomimetics (Hart & Rapoport, 1999). Additionally, chirospecific syntheses of 7-azabicycloheptane amino acids, useful for generating peptidomimetics as conformational probes, have been reported using methods involving thiolactam sulfide contraction and transannular alkylation (Campbell & Rapoport, 1996).
Catalytic and Chemical Transformations
The compound has found use in catalytic processes, such as the asymmetric cyclopropanation of olefins using a dirhodium(II) complex of a related azabicyclo[2.2.1]heptane carboxylic acid (Bertilsson & Andersson, 2000). It is also involved in the synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions (Waldmann & Braun, 1991).
Enantioselective Synthesis
Enantioselective syntheses of this compound and its derivatives have been reported, such as the scalable enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in the synthesis of A2a receptor antagonists (Wirz et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJVOQGKJHEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570393 | |
| Record name | tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
CAS RN |
152533-47-6 | |
| Record name | tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
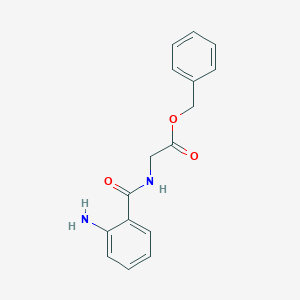
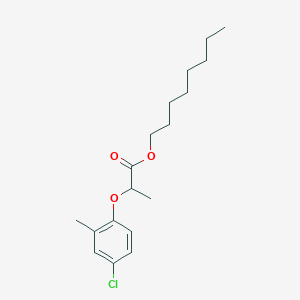

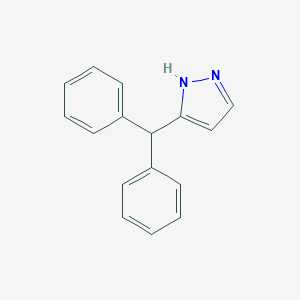
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)
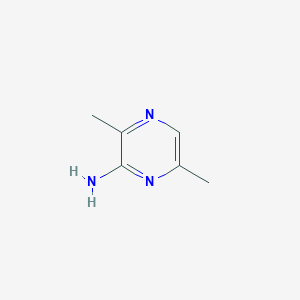
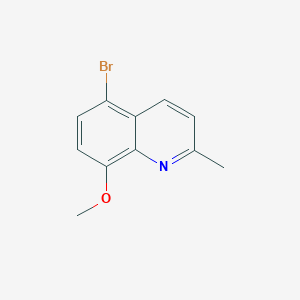

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)
